molecular formula C8H18ClNO4 B13144547 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride

Cat. No.: B13144547
M. Wt: 227.68 g/mol
InChI Key: LTBCLWWGUYBHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a morpholine ring and hydroxymethyl groups, making it a versatile reagent in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Catalyst: Acid catalysts such as hydrochloric acid.

    Solvent: Aqueous or organic solvents depending on the desired purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of morpholine and formaldehyde.

    Catalysis: Use of robust acid catalysts to facilitate the reaction.

    Purification: Multi-step purification processes including crystallization and filtration to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Methyl derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol
  • 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolacetate
  • 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolphosphate

Uniqueness

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal applications where solubility is crucial.

Properties

Molecular Formula

C8H18ClNO4

Molecular Weight

227.68 g/mol

IUPAC Name

2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol;hydrochloride

InChI

InChI=1S/C8H17NO4.ClH/c10-5-8(6-11,7-12)9-1-3-13-4-2-9;/h10-12H,1-7H2;1H

InChI Key

LTBCLWWGUYBHBT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CO)(CO)CO.Cl

Origin of Product

United States

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